Methyl 3-O-benzyl-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

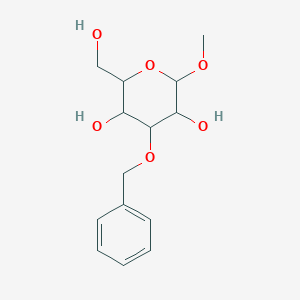

Methyl 3-O-benzyl-D-glucopyranoside is a complex carbohydrate derivative that belongs to the class of oligosaccharides, polysaccharides, and modified saccharides . It is a modified glucose molecule where the hydroxyl group at the third position is substituted with a benzyl group. This compound is primarily used in synthetic organic chemistry due to its stability and resistance to unwanted reactions during synthetic procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-O-benzyl-D-glucopyranoside can be synthesized from glucose through various methods, including methylation, glycosylation, and carbonylation reactions . One common method involves the protection of hydroxyl groups to prevent unwanted side reactions. For instance, the synthesis of methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside involves the use of benzyl groups to protect the hydroxyl groups at the 2nd, 3rd, and 4th positions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale glycosylation reactions. The process includes the use of protecting groups to ensure selective reactions and high yields. The benzyl groups are introduced using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-O-benzyl-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The benzyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as thiols or amines in the presence of a catalyst.

Major Products: The major products formed from these reactions include benzyl alcohols, carboxylic acids, and various substituted glucopyranosides .

Scientific Research Applications

Methyl 3-O-benzyl-D-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-O-benzyl-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The benzyl group provides steric hindrance, which influences the compound’s reactivity and binding properties. The compound can form noncovalent interactions with proteins and other biomolecules, which are crucial for its biological activity .

Comparison with Similar Compounds

Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: This compound has benzyl groups at the 2nd, 3rd, and 4th positions, providing greater stability and resistance to hydrolysis.

Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside: Similar to Methyl 3-O-benzyl-D-glucopyranoside, but with benzyl groups at different positions, affecting its reactivity and applications.

Methyl 4,6-O-benzylidene-α-D-glucopyranoside: This compound is used as a chiral building block and intermediate in the preparation of different sugars.

Uniqueness: this compound is unique due to the specific positioning of the benzyl group at the third position. This positioning provides distinct reactivity and binding properties, making it valuable in synthetic organic chemistry and carbohydrate research .

Biological Activity

Methyl 3-O-benzyl-D-glucopyranoside (M3BG) is a glycoside derivative that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of M3BG, focusing on its antimicrobial, cytotoxic, and other pharmacological properties.

Chemical Structure and Properties

M3BG is characterized by a benzyl group attached to the 3-position of the glucopyranoside structure. Its chemical formula is C13H16O5, and it exhibits properties typical of glycosides, including solubility in polar solvents and reactivity towards various chemical transformations.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of M3BG and related compounds.

- Antibacterial Activity : M3BG has shown promising results against various pathogenic bacteria. For instance, a study reported that derivatives of benzylated glucopyranosides exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications at the benzyl position can enhance efficacy .

- Mechanism of Action : The mechanism underlying the antibacterial action is thought to involve disruption of bacterial cell membranes, leading to cell lysis. This is supported by findings that correlate structural modifications with increased membrane permeability in bacterial cells .

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of M3BG:

- Cell Line Testing : In vitro studies using various human cell lines (e.g., HeLa, HepG2) have shown that M3BG exhibits selective cytotoxicity. While some derivatives demonstrated significant cytotoxic effects at higher concentrations, others displayed lower toxicity, indicating a potential therapeutic window .

- Hemolytic Activity : The hemolytic activity of M3BG was assessed against human erythrocytes. Results indicated that while some derivatives caused significant hemolysis, M3BG itself showed moderate hemolytic activity, suggesting a favorable safety profile for therapeutic applications .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory potential of M3BG:

- Inhibition of Inflammatory Mediators : M3BG has been reported to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that it may play a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

- A study involving a series of benzylated glucopyranosides demonstrated that M3BG exhibited enhanced activity against Staphylococcus aureus compared to unmodified glucopyranosides. The minimum inhibitory concentration (MIC) was determined to be significantly lower for M3BG than for its non-benzylated counterparts .

- Cytotoxicity Assessment :

Data Summary

| Property | This compound |

|---|---|

| Chemical Formula | C13H16O5 |

| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Cytotoxicity | Moderate; selective against cancer cell lines |

| Hemolytic Activity | Moderate hemolysis observed |

| Anti-inflammatory Activity | Inhibits pro-inflammatory cytokines |

Properties

IUPAC Name |

2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c1-18-14-12(17)13(11(16)10(7-15)20-14)19-8-9-5-3-2-4-6-9/h2-6,10-17H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGLQICHRQGRDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.